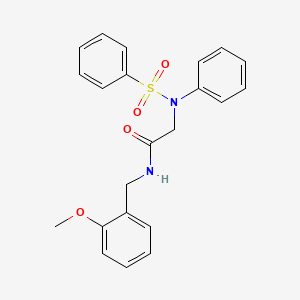

N~1~-(2-methoxybenzyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N~1~-(2-methoxybenzyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide” is a complex organic compound. It contains a glycinamide core, which is a derivative of glycine, the simplest amino acid. The molecule also contains a methoxybenzyl group, a phenyl group, and a phenylsulfonyl group attached to the nitrogen atoms of the glycinamide core .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the protection of the amino group of glycine, followed by the sequential addition of the methoxybenzyl, phenyl, and phenylsulfonyl groups. The exact synthetic route would depend on the specific reactivity of these groups and the conditions under which the reactions are carried out .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the amide group in the glycinamide core would result in a planar structure around the amide nitrogen due to the resonance of the amide bond. The phenyl rings would likely be planar due to the conjugated pi system .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. The amide group is typically quite stable and unreactive under normal conditions. The phenylsulfonyl group could potentially undergo electrophilic aromatic substitution reactions, while the methoxy group could act as a directing group in such reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (amide, sulfonyl, and methoxy groups) could make it relatively polar, which would influence its solubility in different solvents. The phenyl rings could contribute to its UV/Vis absorption properties .Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. The presence of the amide group and the phenyl rings might allow it to interact with a variety of biological receptors .

Safety and Hazards

Future Directions

The study and application of this compound could be a potential area of research. It could be explored for various uses, depending on its physical and chemical properties, as well as its reactivity. For instance, if it shows promising biological activity, it could be studied further as a potential therapeutic agent .

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]-N-[(2-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-28-21-15-9-8-10-18(21)16-23-22(25)17-24(19-11-4-2-5-12-19)29(26,27)20-13-6-3-7-14-20/h2-15H,16-17H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONZQORSHAERGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5070325.png)

![1-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5070326.png)

![2-(4-chlorophenyl)-N-{4-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5070332.png)

![N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5070338.png)

![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5070349.png)

![methyl (5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5070363.png)

![N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5070370.png)

![7-{[(3,4-dichlorophenyl)amino]carbonyl}-4-oxo-3-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine-6-carboxylic acid](/img/structure/B5070371.png)

![3-[3-(4-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070386.png)

![4-[allyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5070409.png)

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-ethylphenyl)acrylamide](/img/structure/B5070413.png)